molecular formula C12H7ClN4O2 B11506776 5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine

5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11506776
M. Wt: 274.66 g/mol
InChI Key: FJPGUYDMZJXVIZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both chloro and nitro groups in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by cyclization to form the triazolopyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and chloro groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine
  • 3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the simultaneous presence of both chloro and nitro groups, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C12H7ClN4O2

Molecular Weight

274.66 g/mol

IUPAC Name

5-chloro-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H7ClN4O2/c13-10-5-2-6-11-14-15-12(16(10)11)8-3-1-4-9(7-8)17(18)19/h1-7H

InChI Key

FJPGUYDMZJXVIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C3N2C(=CC=C3)Cl

solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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